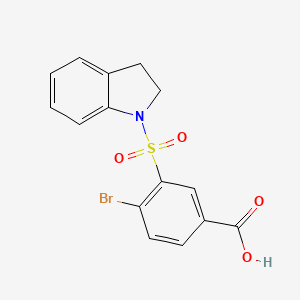

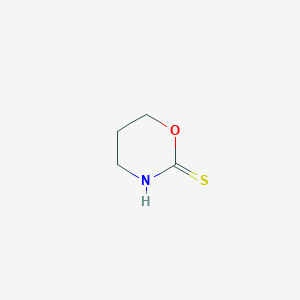

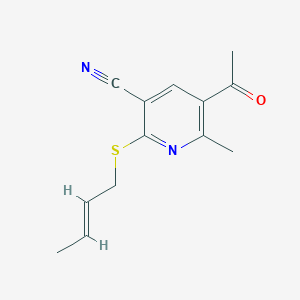

![molecular formula C15H10F3NO4S2 B2476316 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate CAS No. 338776-92-4](/img/structure/B2476316.png)

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals and agrochemicals . It also contains a thieno[2,3-b]thiopyran ring, which is a type of heterocyclic compound. Heterocycles are often found in bioactive compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules using various methods . For example, trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .Scientific Research Applications

Novel Compound Synthesis and Characterization

Research in this area focuses on synthesizing new chemical structures with unique properties. For example, studies on the synthesis of pseudo-azulenes and their benzo-derivatives explore new families of compounds with potential applications in material science and chemistry. These compounds, including thieno[3'.2':5,6]thiopyrano[4,3-b]indoles and thieno[3',4':5,6]thiopyrano[4,3-b]-indoles, have been synthesized by dehydrogenation and indolisation processes, showcasing the versatility of thiophene derivatives in creating novel molecular architectures (Buu‐Hoï, Jacquignon, Croisy, & Ricci, 1968).

Electrochemical and Spectroelectrochemical Studies

In the domain of conducting polymers, research has been conducted on poly(2,5-di-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylthienyl) derivatives bearing different chromophore groups. These studies aim to understand the effect of chromophore units on the electrochemical and spectroelectrochemical characteristics of conducting polymers, which could have implications for the development of advanced materials with tailored electronic and optoelectronic behaviors (Yigit, Udum, Güllü, & Toppare, 2014).

Advanced Material Development

The research on hybrid organic/inorganic supramolecular conductors, including diiodo(ethylenedichalcogeno)tetrachalcogenofulvalenes and their Au(CN)4 salts, explores new materials capable of conducting electricity. This area of study is crucial for developing new electronic devices, highlighting the importance of thiophene derivatives in creating materials with novel electrical properties. Such research contributes to the understanding of the conducting properties of materials and the development of ambient pressure superconductors (Imakubo, Shirahata, Kibune, & Yoshino, 2007).

Mechanism of Action

Future Directions

The future directions in the research and development of this compound would depend on its potential applications. Trifluoromethyl-containing compounds are of great importance in the modern chemical industry and are widely used in the production of chemical plant protection products, as well as in medicine and materials science .

properties

IUPAC Name |

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO4S2/c16-15(17,18)11-4-2-1-3-9(11)13(20)23-19-12-6-8-25(21,22)14-10(12)5-7-24-14/h1-5,7H,6,8H2/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIWHZBXUHYCI-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

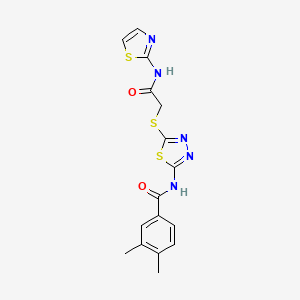

![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)

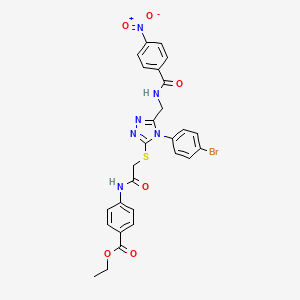

![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)